4-Methylumbelliferyl glucuronide
Overview
Description
Synthesis Analysis
The synthesis of 4-MUG has been explored to create efficient substrates for assays. Marsh and Levvy (1956) described a method for synthesizing 4-methylumbelliferone β-D-glucuronide as a substrate for the fluorimetric assay of β-glucuronidase, highlighting the importance of creating reliable and quantifiable substrates for biochemical assays (Marsh & Levvy, 1956).
Molecular Structure Analysis
The molecular structure of 4-MUG is crucial for its activity as a substrate. Its structure allows it to be hydrolyzed by specific enzymes, releasing a fluorescent compound. This characteristic is fundamental for its use in assays that measure enzyme activity related to glucuronidation processes.
Chemical Reactions and Properties
4-MUG undergoes enzymatic hydrolysis in the presence of beta-glucuronidase, leading to the release of 4-methylumbelliferone. This reaction is widely used in biochemical assays to study enzyme kinetics and to measure the activity of glucuronidase enzymes in various biological samples. The efficiency and selectivity of 4-MUG as a substrate for specific UDP-glucuronosyltransferase isoforms have been investigated, emphasizing its role in the glucuronidation kinetics of prototypic substrates (Uchaipichat et al., 2004).
Physical Properties Analysis
The physical properties of 4-MUG, including its solubility, stability, and fluorescence, are critical for its application in assays. Its ability to be hydrolyzed and release a fluorescent product under specific conditions makes it an invaluable tool for bioanalytical applications, allowing for the sensitive detection of enzyme activities.
Chemical Properties Analysis
4-MUG's chemical properties, such as its reactivity with enzymes and its fluorescence upon hydrolysis, make it a versatile substrate in biochemical assays. Its role in inhibiting hyaluronan synthesis, for example, illustrates its potential beyond simple enzyme assays, impacting therapeutic and experimental possibilities for HA synthesis inhibition (Nagy et al., 2019).
Scientific Research Applications
Detection of Escherichia coli in Foods : A study by Robison (1984) found that the 4-methylumbelliferyl-beta-D-glucuronide assay is a rapid, accurate, simple, and cost-effective method for detecting Escherichia coli in food items, demonstrating high agreement with other methods (Robison, 1984).
Detection of Fecal Pollution in River Waters : Research by Farnleitner et al. (2002) revealed that the hydrolysis rate of 4-MUG in river waters is effective in detecting fecal pollution, especially in scenarios with decreased pollution levels (Farnleitner et al., 2002).
Measuring Production of β-D-glucuronides : Trubetskoy and Shaw (1999) demonstrated that the 4-MUG cleavage assay is highly sensitive and adaptable for detecting β-D glucuronides generated by recombinant UDP-glycosyl transferase enzymes in high-throughput formats (Trubetskoy & Shaw, 1999).
Inhibition of Hyaluronan Synthesis and Autoimmune Diabetes : Nagy et al. (2019) found that 4-MUG effectively inhibits hyaluronan synthesis, thereby promoting T-cell expansion and preventing autoimmune diabetes. This study also highlighted its higher bioavailability than previously thought (Nagy et al., 2019).
Treatment of Hepatic Fibrosis : Ratna et al. (1993) suggested that 4methylumbelliferone and its metabolites, found in the rat liver, indicate that 4methylumbelliferyl sulfate could be a more effective drug for treating hepatic fibrosis (Ratna et al., 1993).
Detection of E. coli in Water Samples : A comparative study by Clark et al. (1991) on commercial 4-MUG preparations revealed significant differences in detecting E. coli from treated water samples compared to standard methods, primarily due to false-negative results (Clark et al., 1991).
Future Directions
4-Methylumbelliferone (4MU) has shown potential in treating inflammation, autoimmunity, and cancer . It has been demonstrated to have a cytotoxic effect on GBM cells, highlighting its potential usefulness to improve GBM treatment . Further studies are needed to fully understand the broad spectrum of effects of 4-Methylumbelliferyl glucuronide and its potential therapeutic applications .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O9/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22)/t11-,12-,13+,14-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQXEQLMMNGFDU-JHZZJYKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891502 | |
Record name | 4-Methylumbelliferyl glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10891502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl glucuronide | |
CAS RN |
6160-80-1 | |
Record name | 4-Methylumbelliferyl β-D-glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6160-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylumbelliferyl glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006160801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .beta.-D-Glucopyranosiduronic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methylumbelliferyl glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10891502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl β-D-glucopyranosiduronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.624 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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